Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate
Overview
Description
Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are characterized by a fused imidazole and pyridine ring system, which imparts unique chemical properties and biological activities
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of appropriate starting materials, such as 7-bromopyridine derivatives, with carboxylic acid derivatives.
Oxidative Coupling: This step involves the oxidative coupling of the intermediate compounds to form the imidazo[1,2-a]pyridine core structure.
Methylation: The final step involves the methylation of the carboxylic acid group to produce the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, such as sodium azide (NaN3) for azide substitution.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of alkyl or aryl derivatives.
Scientific Research Applications
Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate has found applications in various scientific research areas:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antitubercular properties.
Medicine: Research has explored its use in drug discovery, particularly in the development of new therapeutic agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate
Methyl 2-bromoimidazo[1,2-a]pyridine-5-carboxylate
Methyl 4-bromoimidazo[1,2-a]pyridine-6-carboxylate
Biological Activity
Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a fused imidazole and pyridine ring system with a bromine atom at the 7-position and a carboxylate group. Its molecular formula is , with a molecular weight of approximately 255.07 g/mol. The presence of the bromine atom significantly influences its chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. It has been evaluated for its potential against multidrug-resistant strains, demonstrating promising minimum inhibitory concentrations (MIC) .
- Antitubercular Properties : Studies have shown that derivatives of imidazo[1,2-a]pyridine, including this compound, possess significant activity against Mycobacterium tuberculosis (Mtb) and other related strains. The compound has been noted for its effectiveness in reducing bacterial load in infected models .
Antimicrobial Activity
A detailed study highlighted the compound's effectiveness against various bacterial strains. The MIC values ranged significantly depending on the specific pathogen tested. For instance:
- Staphylococcus aureus : MIC values around 0.5 to 2 μg/mL.
- Escherichia coli : MIC values around 1 to 4 μg/mL.
These results suggest that this compound could be further developed as an antimicrobial agent.
Antitubercular Activity
In vitro studies demonstrated that this compound could inhibit the growth of Mtb with MIC values ranging from 0.03 to 5.0 μM . In animal models, treatment with this compound resulted in a significant reduction in bacterial load when administered at doses of 0.4 to 10 mg/kg over four weeks .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound better, it is useful to compare it with other related compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate | 45790121 | Bromination at different positions; similar applications |
Methyl imidazo[1,2-a]pyridine-3-carboxylate | Not specified | Lacks bromine substitution; serves as a baseline for comparison |
The unique bromination pattern in this compound contributes to its distinct biological activity profile compared to its analogs.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- In Vitro Studies : A study conducted on HeLa cells demonstrated that this compound could induce apoptosis at certain concentrations, suggesting potential use in cancer therapy .
- Animal Models : In BALB/c mice infected with Mtb H37Rv strain, treatments with varying doses showed up to a 99% reduction in bacterial load after four weeks .
Properties
IUPAC Name |
methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-11-8-4-6(10)2-3-12(7)8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITANCORDURZOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2N1C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50736701 | |
Record name | Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50736701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313410-86-4 | |
Record name | Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50736701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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